N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide
Overview
Description
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide: is a fluorinated building block used in various chemical syntheses. It has the empirical formula C10H13FN2O2 and a molecular weight of 212.22 g/mol . This compound is notable for its incorporation of both fluorine and hydroxyl functional groups, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, specifically 5-fluoro-3-hydroxypyridine.
Amidation Reaction: The hydroxypyridine derivative undergoes an amidation reaction with pivaloyl chloride in the presence of a base such as triethylamine. This reaction forms the pivalamide group.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for improved efficiency and scalability.
Automated Purification: Implementing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or modify the amide group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 5-fluoro-3-pyridone derivatives.
Reduction: Formation of 5-fluoro-3-hydroxypyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide can be compared with other similar compounds:
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide: Differing by the presence of a formyl group instead of a hydroxyl group.
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide: Differing by the presence of a hydroxymethyl group.
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide: Differing by the presence of an iodine atom instead of a hydroxyl group.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activity .
Properties
IUPAC Name |
N-(5-fluoro-3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBYLGKBVKEDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.